5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
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Overview
Description
2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a methoxyphenyl group, an imino group, and a prop-2-en-1-yloxy group attached to a phenol ring. The compound’s molecular formula is C17H17NO3, and it has a molecular weight of 283.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL typically involves the condensation of 4-methoxybenzaldehyde with 2-aminophenol in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reacted with allyl bromide to introduce the prop-2-en-1-yloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted imines or phenols.
Scientific Research Applications
2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]-5-prop-2-enoxyphenol |
InChI |
InChI=1S/C17H17NO3/c1-3-10-21-16-7-4-13(17(19)11-16)12-18-14-5-8-15(20-2)9-6-14/h3-9,11-12,19H,1,10H2,2H3 |
InChI Key |
VKEFSUHTTKOZOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCC=C)O |
solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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